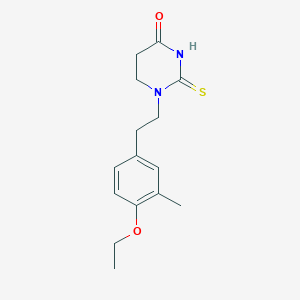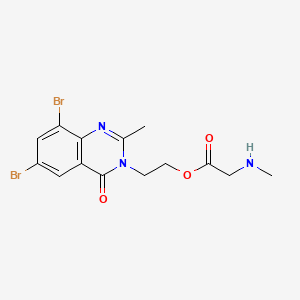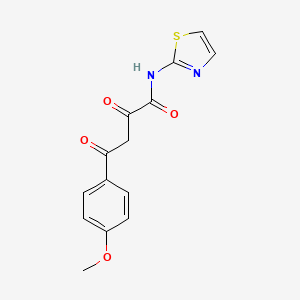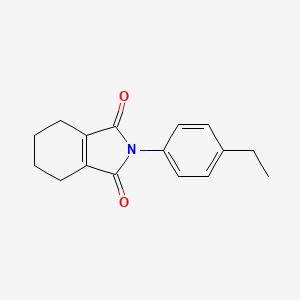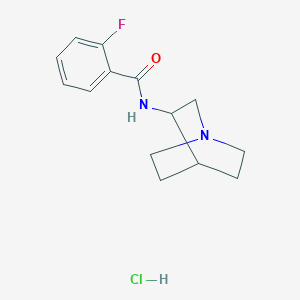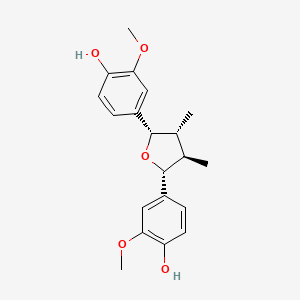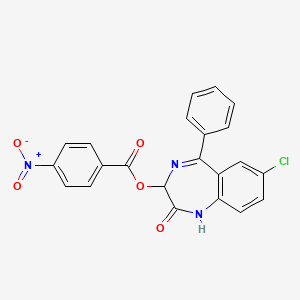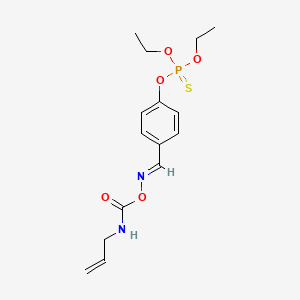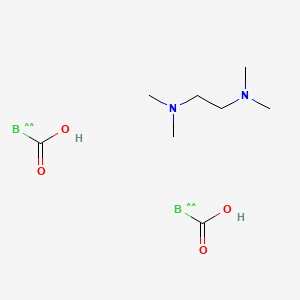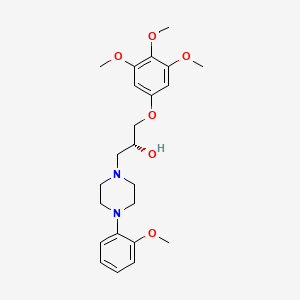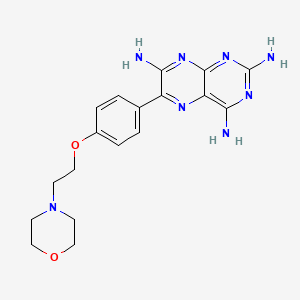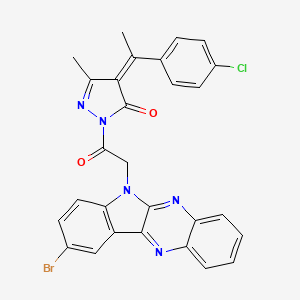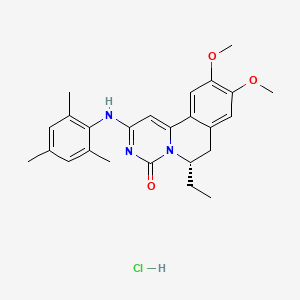
N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide is a chemical compound with the molecular formula C18H34N2O2 and a molecular weight of 310.54 g/mol . This compound is known for its unique structure, which includes an epoxy group and a menthane moiety, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide involves several steps. One common synthetic route includes the reaction of 1,8-epoxy-p-menthane with N,N-dipropylamine in the presence of acetic anhydride. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Análisis De Reacciones Químicas
N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemical products, including flavoring agents and fragrances.
Mecanismo De Acción
The mechanism of action of N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide involves its interaction with specific molecular targets. The epoxy group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in inflammation and microbial growth .
Comparación Con Compuestos Similares
N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide can be compared with other similar compounds, such as:
1,8-Epoxy-p-menthane: This compound shares the epoxy and menthane moieties but lacks the dipropylamino group, making it less versatile in certain reactions.
N,N-Dipropylacetamide: This compound lacks the epoxy and menthane moieties, making it structurally simpler and less reactive in specific contexts.
Propiedades
Número CAS |
94376-16-6 |
|---|---|
Fórmula molecular |
C18H34N2O2 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
N,N-dipropyl-2-[(1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl)amino]acetamide |
InChI |
InChI=1S/C18H34N2O2/c1-6-10-20(11-7-2)16(21)13-19-15-12-14-8-9-18(15,5)22-17(14,3)4/h14-15,19H,6-13H2,1-5H3 |
Clave InChI |
KMRFWMAEJOSUNG-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)CNC1CC2CCC1(OC2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


